噻吩-2-胺

描述

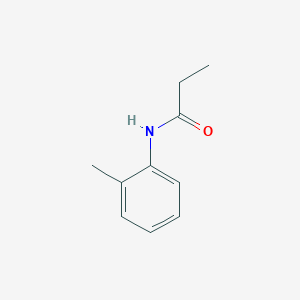

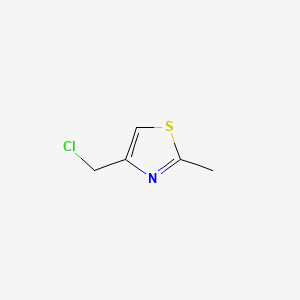

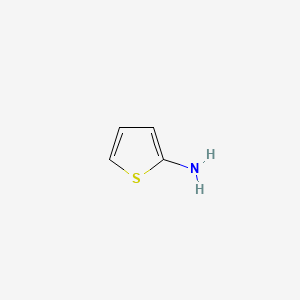

2-Thiophenamine is a useful research compound. Its molecular formula is C4H5NS and its molecular weight is 99.16 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Thiophenamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118942. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Thiophenamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Thiophenamine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

以下是关于噻吩-2-胺(也称为2-噻吩胺或2-氨基噻吩)在科学研究应用方面的全面分析:

电致变色器件

噻吩-2-胺衍生物用于开发高对比度电致变色器件。 这些器件在施加电荷时会改变颜色,可用于智能窗户、显示器和镜子 .

杀菌活性

含有噻吩-2-胺的化合物在杀菌活性方面显示出潜力。 噻吩环上特定位置存在氯基团可以显著提高这种活性 .

生物活性化合物

基于噻吩-2-胺的类似物正被探索为一类具有多种生物效应的生物活性化合物,这对药物化学家开发先进药物具有重要意义 .

药物研究

在药物研究中,噻吩-2-胺用于合成具有潜在抗炎和抗菌特性的各种化合物。 它在嘧啶衍生物和酰基胍衍生物的合成中起作用 .

材料科学

噻吩-2-胺用于功能化多壁碳纳米管 (MWCNT),这对于创造具有增强性能的先进材料至关重要 .

有机半导体

这种化合物还参与了有机半导体的进步,这对于开发有机场效应晶体管 (OFET) 和有机发光二极管 (OLED) 至关重要 .

作用机制

Target of Action

Thiophen-2-amine, also known as 2-Thiophenamine or 2-AMINOTHIOPHENE, is a compound that has been the subject of interest due to its potential biological activity Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It’s known that thiophene derivatives interact with various biological targets, leading to changes in cellular processes . For instance, some thiophene derivatives are known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammation .

Biochemical Pathways

Thiophen-2-amine may affect various biochemical pathways due to its potential interaction with different biological targets. For instance, by inhibiting COX and LOX enzymes, thiophen-2-amine could potentially affect the arachidonic acid pathway, which plays a crucial role in inflammation .

Pharmacokinetics

The physicochemical properties such as boiling point, density, and refractive index have been reported . These properties can influence the compound’s bioavailability, but further studies are needed to fully understand the pharmacokinetics of thiophen-2-amine.

Result of Action

Given its potential biological activity, it could potentially lead to changes in cellular processes, such as inflammation, based on the activity of other thiophene derivatives .

Action Environment

Environmental factors can influence the action, efficacy, and stability of thiophen-2-amine. For instance, the fluorescence quenching of thiophene substituted 1,3,4-oxadiazole derivative by environmental pollutant aromatic amines has been studied . This suggests that environmental pollutants could potentially affect the activity of thiophen-2-amine.

属性

IUPAC Name |

thiophen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS/c5-4-2-1-3-6-4/h1-3H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQWRXYOTXRDNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210601 | |

| Record name | 2-Thiophenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-46-6 | |

| Record name | 2-Aminothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiophenamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiophenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-THIOPHENAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9MN5C2AMD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the most common method for synthesizing 2-aminothiophene derivatives?

A1: The Gewald reaction is the most widely used method for preparing substituted 2-aminothiophenes. This three-component reaction involves a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base catalyst. [, , , , , , , , , ]

Q2: Can you provide examples of alternative synthetic routes to 2-aminothiophenes?

A2: Besides the Gewald reaction, researchers have explored alternative approaches, including:

- Copper-catalyzed addition-oxidative cyclization: This method utilizes alkynoates and thioamides as starting materials. []

- Elemental sulfur-promoted redox condensation: This approach employs enaminones and methylene nitriles to selectively produce 2-aminofurans or 2-aminothiophenes. []

- Metal-free one-pot synthesis: This strategy utilizes 2-ynals and thioamides in alcohols, proceeding through a cascade reaction. []

- Cyclization of gem-dihaloalkenes: This method involves reacting gem-dibromoalkenes or gem-dichloroalkenes with β-keto tertiary thioamides. []

- PPh2Me-mediated tandem reaction: This approach utilizes 2-alkyl-2,3-butadienoates and isothiocyanates. []

Q3: What is the molecular formula and weight of 2-aminothiophene?

A3: The molecular formula of 2-aminothiophene is C4H5NS, and its molecular weight is 99.15 g/mol.

Q4: How can 2-aminothiophenes be characterized using spectroscopic techniques?

A4: 2-Aminothiophenes can be characterized using various spectroscopic techniques:

- NMR spectroscopy (1H and 13C NMR): This technique provides valuable information about the hydrogen and carbon environments in the molecule. [, ]

- IR spectroscopy: This method helps identify functional groups present in the molecule, such as the amine and thiophene ring vibrations. [, , ]

- Mass spectrometry: This technique determines the molecular weight and fragmentation pattern of the compound. [, , ]

- UV-Vis spectroscopy: This method analyzes the compound's absorption and transmission of light in the ultraviolet and visible regions, providing information about its electronic structure. [, , ]

Q5: What is the significance of the reactivity of the amino group in 2-aminothiophenes?

A5: The amino group in 2-aminothiophenes plays a crucial role in their reactivity and diverse applications:

- N-Alkylation: Although challenging, N-alkylation of 2-amino-3-acylthiophenes can be achieved under mild conditions using specific reagents like caesium carbonate and tetrabutylammonium iodide. []

- Schiff base formation: Reacting 2-aminothiophenes with aldehydes or ketones yields Schiff bases, expanding their structural diversity and potential applications. []

- Heterocycle synthesis: 2-Aminothiophenes act as versatile building blocks for constructing various fused heterocyclic systems, including thieno[2,3-b]pyridines and thieno[2,3-d]pyrimidines. [, , , ]

Q6: Are there any reported challenges in the N-alkylation of 2-aminothiophenes?

A6: Yes, N-alkylation of 2-aminothiophenes has been known to be difficult under mild conditions. Traditional methods often require forcing conditions. []

Q7: What are the potential applications of 2-aminothiophene derivatives?

A7: 2-Aminothiophene derivatives hold promise in various fields, including:

- Pharmaceuticals: They exhibit a broad range of biological activities, such as antimicrobial, antifungal, anti-inflammatory, analgesic, antioxidant, and antitumor effects. [, , , , , , ] For instance, they have been investigated for treating tuberculosis, schizophrenia, bipolar disorder, and as potential anticancer agents. [, , ]

- Dyes and pigments: Their unique electronic properties make them suitable for developing disperse and acid dyes with vibrant colors and good fastness properties. [, , ]

- Optoelectronic materials: Certain derivatives, particularly those with N,N-diaryl substituents, show potential for applications in organic electronics and photonics. [, ]

Q8: What are the advantages of using 2-aminothiophenes in dye synthesis?

A8: 2-aminothiophenes offer several benefits as building blocks for dyes:

- Chromophore properties: They contribute to the chromophore system, influencing the color and intensity of the dye. [, ]

- Versatility: Their structure can be readily modified to tune the color and other properties of the dye. [, ]

- Fastness properties: Dyes derived from 2-aminothiophenes often exhibit good fastness to washing and light. []

Q9: Can 2-aminothiophenes be used as catalysts?

A9: While not typically used as catalysts themselves, certain 2-aminothiophene derivatives have been employed as ligands in metal-catalyzed reactions, influencing the catalyst's activity and selectivity.

Q10: How is computational chemistry used in research on 2-aminothiophenes?

A10: Computational chemistry plays a crucial role in understanding and predicting the properties and behavior of 2-aminothiophenes.

- QSAR modeling: Quantitative structure-activity relationship (QSAR) studies help establish correlations between the molecular structure of 2-aminothiophene derivatives and their biological activities. These models aid in designing new derivatives with improved potency and selectivity. [, ]

- Mechanism elucidation: Computational methods help unravel the mechanisms of reactions involving 2-aminothiophenes, providing insights into reaction pathways and intermediates. [, ]

Q11: How do structural modifications of 2-aminothiophenes affect their biological activity?

A11: Modifications to the 2-aminothiophene core significantly influence its biological activity:

- Substituents on the thiophene ring: Electron-withdrawing groups often enhance activity, while electron-donating groups may have the opposite effect. [, , ]

- N-substitution: The nature of the substituent on the amino group drastically impacts the compound's pharmacological profile, influencing its target affinity, potency, and selectivity. [, , ]

- Fused heterocycles: Incorporating the 2-aminothiophene moiety into larger fused ring systems can significantly alter its physicochemical properties and biological activity, potentially leading to compounds with improved pharmacokinetic profiles and target specificity. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。